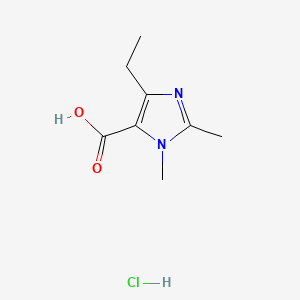
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide, also known as NBPOH, is an important organic compound used in a variety of scientific and industrial applications. It has a variety of uses in the synthesis of other compounds, as well as being a useful tool for research and lab experiments.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide has a variety of uses in scientific research. It is used in the synthesis of compounds such as N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrochloride, N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine sulfate, and N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine phosphate. It is also used in the synthesis of a variety of other compounds, such as N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine acetate and N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine nitrate. Additionally, N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide is used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.
Wirkmechanismus
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide works by binding to the active sites of enzymes, which are responsible for catalyzing chemical reactions in the body. This binding blocks the enzyme's active site, preventing it from catalyzing the reaction. This leads to a decrease in the production of the enzyme's products, which can have a variety of effects on the body.
Biochemical and Physiological Effects
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide has a variety of biochemical and physiological effects. It has been shown to inhibit the production of enzymes involved in the metabolism of drugs, leading to an increase in their bioavailability. Additionally, N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide has been shown to inhibit the production of enzymes involved in the synthesis of proteins, leading to an increase in protein degradation. N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide has also been shown to inhibit the production of enzymes involved in the synthesis of fatty acids, leading to a decrease in their production. Finally, N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide has been shown to have anti-inflammatory and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for research. Additionally, N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide is highly soluble in water, making it easy to use in a variety of experiments. Finally, N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide is a stable compound, making it suitable for long-term storage.
However, there are some limitations to using N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide in lab experiments. It is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide is not very soluble in lipids, which can limit its use in cell culture experiments.
Zukünftige Richtungen
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide has a variety of potential future applications. It could be used in the synthesis of new compounds, such as drugs and other organic compounds. Additionally, it could be used in the synthesis of biodegradable plastics, which could be used in a variety of applications. Further research could also be done to explore the potential therapeutic applications of N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide, such as its anti-inflammatory and anti-bacterial properties. Finally, further research could be done to explore the potential use of N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide in the synthesis of nanomaterials, which could be used in a variety of applications.
Synthesemethoden
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide is synthesized through a multistep process involving the reaction of benzyl bromide and 2,3-dibromopropionic acid, followed by the addition of hydrobromic acid. The reaction of benzyl bromide and 2,3-dibromopropionic acid results in the formation of N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine, which is then reacted with hydrobromic acid to form N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide. This method is relatively simple and can be easily scaled up for larger amounts of N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide.
Eigenschaften
IUPAC Name |
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO.BrH/c16-11-14(17)10-15(6-8-19-9-7-15)18-12-13-4-2-1-3-5-13;/h1-5,14,18H,6-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOXTILNHVUIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(CBr)Br)NCC2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)



![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)





